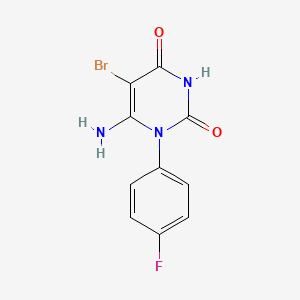![molecular formula C21H16N2O4 B11073879 12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione](/img/structure/B11073879.png)
12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione is a complex organic compound that belongs to the class of benzo[f]pyrido[1,2-a]indole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a morpholine ring, a benzo[f]pyrido[1,2-a]indole core, and two carbonyl groups, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione can be achieved through various synthetic routes. One effective method involves the copper(II)-catalyzed difunctionalization of naphthoquinone . This reaction proceeds under mild conditions and provides good yields of the desired product. Another method involves the I2-promoted reactions of methyl ketones with pyridines and 1,4-naphthoquinone . This metal-free reaction offers high atom- and step-economy, making it suitable for industrial production.
Chemical Reactions Analysis
12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper(II) catalysts, iodine, and naphthoquinone . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the copper(II)-catalyzed reaction with naphthoquinone leads to the formation of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives .
Scientific Research Applications
12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anti-tubercular agent by targeting iron-sulfur proteins in Mycobacterium tuberculosis . Additionally, it has shown promise in the development of organic semiconductors for use in organic field-effect transistors (OFETs) and organic light-emitting devices (OLEDs) . The compound’s unique structure and biological activity make it a valuable tool for studying various biochemical pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione involves its interaction with specific molecular targets and pathways. For example, in Mycobacterium tuberculosis, it targets the iron-sulfur protein Rv0338c, a putative redox sensor . This interaction disrupts the bacterial redox balance, leading to cell death. The compound’s ability to interact with various molecular targets makes it a versatile tool for studying different biological processes.
Comparison with Similar Compounds
12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione can be compared with other similar compounds, such as benzo[f]pyrido[1,2-a]indole-6,11-diones and indolizino[3,2-b]indoles . These compounds share a similar core structure but differ in their functional groups and biological activities. The presence of the morpholine ring and carbonyl groups in this compound makes it unique and enhances its potential for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C21H16N2O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
12-(morpholine-4-carbonyl)naphtho[2,3-b]indolizine-6,11-dione |
InChI |
InChI=1S/C21H16N2O4/c24-19-13-5-1-2-6-14(13)20(25)18-17(19)16(15-7-3-4-8-23(15)18)21(26)22-9-11-27-12-10-22/h1-8H,9-12H2 |
InChI Key |
CHYVMDXOOBVKRU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C3C=CC=CN3C4=C2C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11073803.png)
![3-[4-(Cyclopentyloxy)phenyl]-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B11073810.png)
![2-(4-methoxyphenyl)-N'-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B11073816.png)
![ethyl {3,5-dimethyl-4-[(pyridin-4-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11073819.png)

![methyl 1-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11073830.png)
![2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11073835.png)



![1-(4-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11073863.png)
![5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane](/img/structure/B11073867.png)
![Diethyl {[4-(acetyloxy)-8-methyl-1-oxo-2,3-diazaspiro[4.5]deca-3,7-dien-2-yl]methylidene}propanedioate](/img/structure/B11073873.png)
![2-Fluoro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}benzonitrile](/img/structure/B11073880.png)
